molecular formula C26H28O4 B15111026 (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

Cat. No.: B15111026
M. Wt: 404.5 g/mol
InChI Key: TZMBZXSRRNWVJU-HAHDFKILSA-N
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Description

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate: is a complex organic compound with a unique structure that combines a benzofuran ring with a cyclohexanecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves multiple steps. One common method includes the condensation of 4-tert-butylbenzaldehyde with a benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid in the presence of a dehydrating agent to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: This compound shares a similar benzylidene structure but differs in the substituents on the benzene ring.

    4-tert-butylbenzonitrile: Another compound with a tert-butyl group, but with a different functional group (nitrile) attached to the benzene ring.

Uniqueness: The uniqueness of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate lies in its combination of a benzofuran ring with a cyclohexanecarboxylate group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H28O4

Molecular Weight

404.5 g/mol

IUPAC Name

[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate

InChI

InChI=1S/C26H28O4/c1-26(2,3)19-11-9-17(10-12-19)15-23-24(27)21-14-13-20(16-22(21)30-23)29-25(28)18-7-5-4-6-8-18/h9-16,18H,4-8H2,1-3H3/b23-15-

InChI Key

TZMBZXSRRNWVJU-HAHDFKILSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4

Origin of Product

United States

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